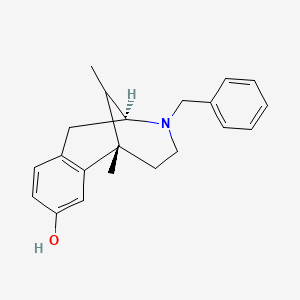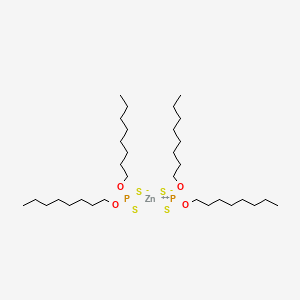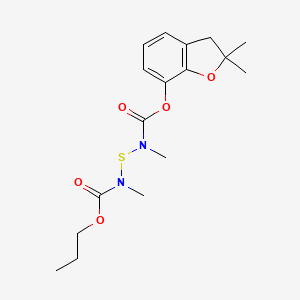![molecular formula C15H23NO B13771077 (1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE is a chemical compound with the molecular formula C15H23NO and a molecular weight of 269.81 g/mol . It is known for its unique structure, which includes a cycloheptanol ring substituted with a benzylaminomethyl group. This compound is primarily used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
The synthesis of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE involves several steps. One common method includes the reaction of cycloheptanone with benzylamine in the presence of a reducing agent to form the intermediate product. This intermediate is then subjected to further reactions to introduce the hydroxyl group, resulting in the formation of the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylaminomethyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE can be compared with similar compounds such as:
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEXANOL: This compound has a similar structure but with a cyclohexanol ring instead of a cycloheptanol ring.
TRANS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL: This is an isomer with a different spatial arrangement of the substituents. The uniqueness of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE lies in its specific ring structure and the position of the substituents, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol |
InChI |
InChI=1S/C15H23NO/c17-15-10-6-2-5-9-14(15)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-17H,2,5-6,9-12H2/t14-,15-/m0/s1 |
Clé InChI |
MZZVUVBTOHLLKV-GJZGRUSLSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](CC1)O)CNCC2=CC=CC=C2 |
SMILES canonique |
C1CCC(C(CC1)O)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



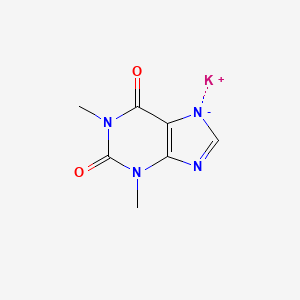

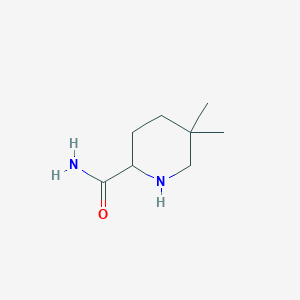
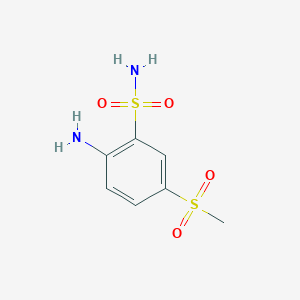

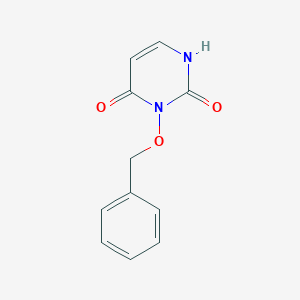
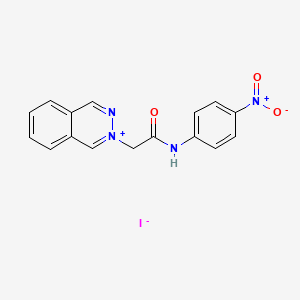
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
